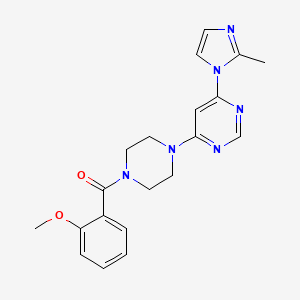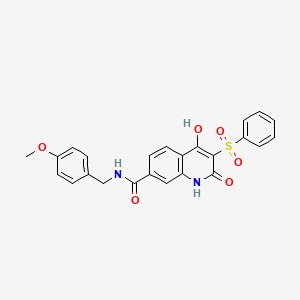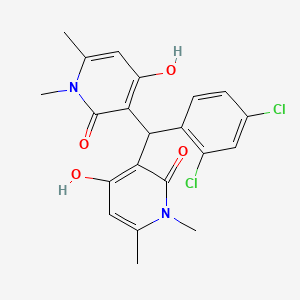
3,3'-((2,4-dichlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
'3,3'-((2,4-dichlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'Bis(4-hydroxy-2-oxo-1,2-dihydropyridin-3-ylidene)-2,4-dichlorophenylamine' and is commonly referred to as 'Ligand 1'.
Applications De Recherche Scientifique
Poly(amides) and Poly(imides) Containing Silicon and Germanium
Research into poly(amides) and poly(imides) that contain silicon or germanium atoms in the main chain demonstrates the synthesis and characterization of these materials. These polymers exhibit enhanced thermal stability and glass transition temperatures, which could be attributed to the unique properties of silicon and germanium within the polymer matrix. The incorporation of heteroatoms like Si or Ge bonded to carbon atoms in the polymer backbone provides valuable insights into the development of materials with improved performance for high-temperature applications (Tagle, Terraza, Leiva, & Valenzuela, 2006).
Synthesis and Structural Studies of Pyridinones
The synthesis and structural analysis of a series of 3-hydroxy-2-methyl-4(1H)-pyridinones with various substituents provides foundational knowledge for the development of novel compounds with potential applications in drug discovery and material science. These studies, focusing on the chemical properties and crystal structures of pyridinones, lay the groundwork for future research into their practical applications in various scientific fields (Nelson, Karpishin, Rettig, & Orvig, 1988).
Iron-Catalyzed Oxidation for Synthesis
Iron-catalyzed oxidative reactions have been employed to synthesize methylene-bridged bis-1,3-dicarbonyl derivatives efficiently. This method represents a significant advancement in organic synthesis, providing a green and sustainable approach to creating complex organic molecules. These derivatives can be further reacted to produce bipyrazoles and substituted 1,4-dihydropyridines, highlighting the versatility of iron-catalyzed reactions in facilitating the synthesis of a wide range of organic compounds (Li, He, Guo, Li, Zhao, & Li, 2009).
Luminescent Properties of Iridium Complexes
Research into the luminescent properties of iridium complexes with tridentate pyrazolyl ligands showcases the potential of these compounds in the development of phosphorescent materials. These findings contribute to the broader field of materials science, especially in creating energy-efficient lighting and display technologies. The study of these iridium complexes not only advances our understanding of their photophysical properties but also opens up new avenues for their application in optoelectronic devices (Yang, Okuda, Kobayashi, Nozaki, Tanabe, Ishii, & Haga, 2008).
Propriétés
IUPAC Name |
3-[(2,4-dichlorophenyl)-(4-hydroxy-1,6-dimethyl-2-oxopyridin-3-yl)methyl]-4-hydroxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O4/c1-10-7-15(26)18(20(28)24(10)3)17(13-6-5-12(22)9-14(13)23)19-16(27)8-11(2)25(4)21(19)29/h5-9,17,26-27H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMPENUXKAJSPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)C(C2=C(C=C(C=C2)Cl)Cl)C3=C(C=C(N(C3=O)C)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-((2,4-dichlorophenyl)methylene)bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one) | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

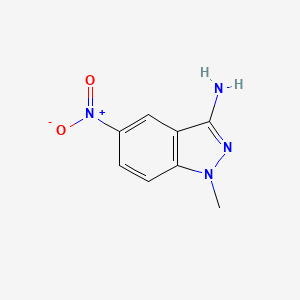

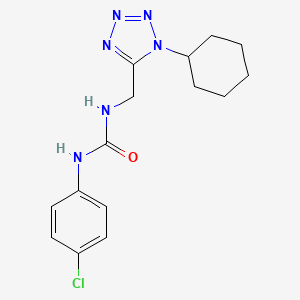
![ethyl 2-[3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate](/img/structure/B2986078.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoic acid](/img/structure/B2986083.png)
![2'-Fluoro[1,1'-biphenyl]-2-amine](/img/structure/B2986084.png)
![N-phenethylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2986088.png)
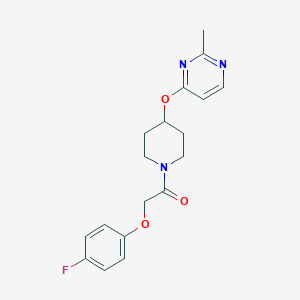
![7-Fluoro-2-methyl-3-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2986090.png)
![3-(2-chlorobenzyl)-6-(2,5-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2986092.png)
